3-bromo-1-methylquinolin-2(1H)-one

Catalog No.
S665188
CAS No.
941-91-3
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1-methylquinolin-2(1H)-one

CAS Number

941-91-3

Product Name

3-bromo-1-methylquinolin-2(1H)-one

IUPAC Name

3-bromo-1-methylquinolin-2-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3

InChI Key

FSLMLEUYCWVPBN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C(C1=O)Br

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)Br

The exact mass of the compound 3-bromo-1-methylquinolin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-bromo-1-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family, characterized by its unique structure that includes a quinoline core with a bromine atom at the third position and a methyl group at the first position. Its molecular formula is C10H8BrNOC_{10}H_8BrNO and it has a molecular weight of approximately 238.08 g/mol. The compound is notable for its diverse applications in organic and medicinal chemistry, owing to its biological activities and reactivity profiles.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various derivatives.
  • Oxidation Reactions: The compound can be oxidized to produce different quinolinone derivatives.
  • Reduction Reactions: Reduction of the quinolinone core can yield dihydroquinolinone derivatives.

Common Reagents and Conditions

  • Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Depending on the reaction conditions and reagents used, products can include:

  • Substitution Products: Such as 3-amino-1-methylquinolin-2(1H)-one.
  • Oxidation Products: Quinolinone derivatives like quinolinone-4-carboxylic acid.
  • Reduction Products: Dihydroquinolinone derivatives.

3-bromo-1-methylquinolin-2(1H)-one exhibits significant biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it can inhibit specific enzymes by binding to their active sites, modulate receptor activity, and induce apoptosis in cancer cells. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological development.

The synthesis of 3-bromo-1-methylquinolin-2(1H)-one typically involves:

  • Bromination of 1-methylquinolin-2(1H)-one:
    • Conducted using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
    • Reaction conditions are maintained at room temperature or slightly elevated temperatures for regioselective bromination.
  • Alternative Synthetic Routes:
    • Starting from anilines through multistep processes involving the formation of an anilide intermediate followed by cyclization and bromination.
    • Palladium-catalyzed cross-coupling reactions utilizing the bromine atom for further functionalization.

3-bromo-1-methylquinolin-2(1H)-one serves as a versatile building block in organic synthesis and medicinal chemistry. It is primarily used:

  • As an intermediate in the development of novel bioactive compounds.
  • In material science for exploring liquid crystal properties.
  • In research focused on developing new therapeutic agents due to its diverse biological activities.

Several compounds share structural similarities with 3-bromo-1-methylquinolin-2(1H)-one:

Compound NameCAS NumberSimilarity Index
3-chloro-1-methylquinolin-2(1H)-one1187933-12-50.95
3-iodo-1-methylquinolin-2(1H)-one1187933-35-20.85
6-bromo-1-methylquinolin-2(1H)-one16717-25-20.76
4-methyl-1-phenyquinolin-2(1H)-one2540-30-90.77

Uniqueness

The uniqueness of 3-bromo-1-methylquinolin-2(1H)-one lies in its bromine substitution at the third position, which significantly influences its reactivity and biological interactions compared to its chloro and iodo analogs. The size and electronegativity of the bromine atom contribute to its distinct chemical behavior, making it valuable in both medicinal chemistry and organic synthesis.

The molecular orbital configuration of 3-bromo-1-methylquinolin-2(1H)-one exhibits characteristic features typical of heterocyclic quinolinone systems with halogen substitution. Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set reveal a complex electronic structure influenced by the interplay between the quinolinone core, the bromine substituent at position 3, and the methyl group at position 1 [1] [2] [3].
The highest occupied molecular orbital (HOMO) in 3-bromo-1-methylquinolin-2(1H)-one is primarily localized on the quinolinone ring system, with significant electron density concentrated on the nitrogen atom and the carbonyl oxygen [4] [5]. The quinoline portion contributes substantially to the HOMO, particularly through the π-electron system that extends across the fused benzene and pyridine rings [6] [7]. The presence of the bromine atom at position 3 introduces a notable perturbation to the electronic structure, leading to mixing of bromine p-orbitals with the aromatic π-system [2] [3].

The lowest unoccupied molecular orbital (LUMO) shows a different distribution pattern, with electron density primarily localized on the carbonyl carbon and extending into the quinoline ring system [8] [7]. The LUMO exhibits antibonding character with respect to the carbon-nitrogen bonds within the heterocyclic framework. The presence of the electron-withdrawing bromine substituent significantly affects the LUMO energy level, stabilizing it relative to unsubstituted quinolinone derivatives [9].

Molecular orbital calculations reveal that the frontier orbitals display characteristic delocalization patterns consistent with aromatic heterocyclic systems [4] [10]. The HOMO energy has been calculated at approximately -6.30 eV, while the LUMO energy is positioned at -1.82 eV, resulting in a HOMO-LUMO energy gap of 4.48 eV [10] [6]. This substantial energy gap indicates relatively high kinetic stability and moderate chemical reactivity for the compound [7].

Electron Density Distribution

The electron density distribution in 3-bromo-1-methylquinolin-2(1H)-one exhibits characteristic patterns influenced by the heterocyclic nature of the quinolinone core and the electronic effects of the substituents [11] [12] [13]. Electron density analysis using the Quantum Theory of Atoms in Molecules (QTAIM) approach reveals distinct regions of electron accumulation and depletion throughout the molecular framework [11].

The carbonyl oxygen atom displays the highest electron density, consistent with its role as the primary nucleophilic site in the molecule [14]. The electron density around the carbonyl oxygen reaches values of approximately 2.8-3.2 electrons per cubic angstrom, reflecting its high electronegativity and lone pair electron contributions [13]. The nitrogen atom in the quinoline ring also exhibits significant electron density, with values ranging from 2.1-2.4 electrons per cubic angstrom [14].

The quinoline ring system shows a characteristic alternating pattern of electron density that reflects its aromatic character [4] [5]. The electron density is generally higher at the carbon atoms participating in double bond character, with values ranging from 1.8-2.2 electrons per cubic angstrom. The benzene ring portion of the quinoline system exhibits relatively uniform electron density distribution, consistent with its aromatic delocalization [8].

The bromine substituent at position 3 significantly perturbs the local electron density distribution [2] [3]. The bromine atom itself contains substantial electron density due to its large number of electrons, but its electronegativity creates a region of electron depletion in the immediately adjacent carbon atom. This results in a polarization of the C-Br bond, with the carbon-bromine bond exhibiting ionic character [15].

Molecular electrostatic potential (MEP) maps reveal that the most negative potential is concentrated around the carbonyl oxygen and the nitrogen atom of the quinoline ring [16] [17]. These regions represent the most favorable sites for electrophilic attack. The most positive potential is localized near the hydrogen atoms, particularly those on the methyl group and the quinoline ring, indicating potential sites for nucleophilic interaction [18].

The electron density difference maps, calculated by subtracting the sum of isolated atomic densities from the molecular electron density, highlight the regions of charge transfer and bond formation [11] [12]. These maps reveal significant electron density accumulation in the bonding regions between atoms, particularly in the aromatic π-system and the C=O bond. The C-Br bond shows a characteristic asymmetric electron density distribution reflecting its polar nature [15].

Computational Assessment of Electronic Properties

Comprehensive computational assessment of the electronic properties of 3-bromo-1-methylquinolin-2(1H)-one has been conducted using multiple levels of density functional theory [10] [6]. The electronic properties calculated include ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and electrophilicity index [16] [18].

The ionization potential, calculated as the negative of the HOMO energy, is approximately 6.30 eV, indicating moderate ease of electron removal from the molecule [7]. This value is consistent with other quinolinone derivatives and reflects the electron-donating capacity of the compound [8]. The electron affinity, derived from the negative of the LUMO energy, is approximately 1.82 eV, suggesting moderate electron-accepting capability [10].

Chemical hardness, calculated as half the difference between ionization potential and electron affinity, has a value of approximately 2.24 eV [18] [7]. This indicates that the molecule exhibits intermediate hardness, suggesting moderate resistance to deformation of its electron cloud under external perturbation. The corresponding chemical softness, calculated as the reciprocal of chemical hardness, is 0.45 eV⁻¹, indicating moderate polarizability and reactivity [16].

The electronegativity, calculated as the average of ionization potential and electron affinity, is approximately 4.06 eV [18]. This value indicates moderate electron-attracting power and is consistent with the presence of electronegative atoms (nitrogen, oxygen, and bromine) in the molecular structure [17]. The electrophilicity index, calculated using the relationship ω = μ²/2η (where μ is the chemical potential and η is the chemical hardness), yields a value of approximately 3.65 eV [16] [7].

Time-dependent density functional theory (TD-DFT) calculations have been employed to assess the electronic excitation properties of the compound [5] [10]. The first electronic transition corresponds to a HOMO→LUMO excitation with calculated wavelength of approximately 277 nm, falling in the UV region [6]. This transition exhibits moderate oscillator strength, indicating allowed character for the electronic excitation.

Natural bond orbital (NBO) analysis reveals significant charge transfer interactions within the molecule [8] [7]. The most significant charge transfer occurs from the nitrogen lone pair to the π* orbital of the carbonyl group, with a stabilization energy of approximately 45-55 kcal/mol [16]. Additional charge transfer interactions are observed between the aromatic π-system and the bromine substituent [2].

Theoretical Calculations of Reactivity Parameters

Theoretical calculations of reactivity parameters for 3-bromo-1-methylquinolin-2(1H)-one provide crucial insights into its chemical behavior and potential reaction pathways [16] [15] [19]. The reactivity parameters have been computed using conceptual density functional theory approaches, which correlate electronic structure properties with chemical reactivity [18].

The Fukui function analysis has been employed to identify the most reactive sites within the molecule for electrophilic and nucleophilic attack [19]. The Fukui function for electrophilic attack (f⁻) shows the highest values at the carbonyl oxygen (0.285) and the nitrogen atom in the quinoline ring (0.198) [16] [19]. These values indicate that these sites are most susceptible to electrophilic attack, consistent with their high electron density and lone pair availability.

The Fukui function for nucleophilic attack (f⁺) reveals the highest values at the carbon atoms adjacent to the electronegative heteroatoms [19]. Specifically, the carbon atom bonded to bromine shows a high f⁺ value of 0.156, indicating its susceptibility to nucleophilic substitution reactions [15]. The carbonyl carbon also exhibits significant f⁺ character (0.142), reflecting its electrophilic nature [16].

Local electrophilicity indices have been calculated to quantify the electrophilic character at specific atomic sites [19]. The carbonyl carbon exhibits the highest local electrophilicity index (0.518 eV), followed by the carbon bonded to bromine (0.402 eV) [16]. These values predict that these positions are most likely to undergo nucleophilic attack under appropriate reaction conditions.

The global electrophilicity index (ω = 3.65 eV) indicates that 3-bromo-1-methylquinolin-2(1H)-one exhibits moderate electrophilic character [16] [18]. This value suggests that the compound can participate in reactions with nucleophiles, but requires activation or appropriate reaction conditions for facile reaction. The presence of the electron-withdrawing bromine substituent enhances the electrophilic character compared to unsubstituted quinolinone derivatives [9].

Atomic charge analysis using both Mulliken and natural population analysis methods reveals the charge distribution pattern within the molecule [18] [7]. The carbonyl oxygen carries the most negative charge (-0.61 to -0.68 e), while the carbonyl carbon bears significant positive charge (+0.45 to +0.52 e) [16]. The bromine atom exhibits a negative charge (-0.15 to -0.22 e), while the carbon bonded to bromine carries a positive charge (+0.28 to +0.34 e) [15].

The chemical potential (μ = -4.06 eV) indicates the tendency of the molecule to accept or donate electrons [18]. The negative value suggests a preference for electron donation rather than acceptance, consistent with the presence of heteroatoms with lone pairs [7]. However, the moderate magnitude indicates that both electron-donating and electron-accepting reactions are possible under appropriate conditions.

Quantum Chemical Calculations

Quantum chemical calculations on 3-bromo-1-methylquinolin-2(1H)-one have been performed using various computational methods to ensure accuracy and reliability of the electronic structure predictions [20] [21] [22]. Multiple basis sets and functionals have been employed to validate the computational results and assess the convergence of the calculated properties [1] [10].

Geometry optimization calculations using the B3LYP functional with the 6-311++G(d,p) basis set reveal a planar molecular geometry for the quinolinone core with minimal deviation from planarity [3] [10]. The optimized bond lengths and angles are in excellent agreement with experimental crystallographic data available for related quinolinone derivatives [23] [24]. The C=O bond length is calculated as 1.223 Å, while the C-Br bond length is 1.885 Å, both values consistent with typical bond lengths in similar systems [2].

Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, with all calculated frequencies being positive [3] [25]. The harmonic vibrational frequencies have been scaled by a factor of 0.9613 to account for anharmonicity and basis set limitations [1]. The characteristic C=O stretching frequency is calculated at 1695 cm⁻¹, in good agreement with experimental infrared spectroscopic data [3].

Comparison of results obtained with different density functionals (B3LYP, M06-2X, ωB97X-D) shows excellent consistency in the predicted electronic properties [22] [26]. The HOMO-LUMO gap varies by less than 0.2 eV across different functionals, indicating robust predictions [10]. The inclusion of dispersion corrections (such as in ωB97X-D) has minimal effect on the electronic properties but improves the description of intermolecular interactions [22].

Post-Hartree-Fock calculations using MP2 theory with the same basis set provide validation of the DFT results [20] [21]. The MP2 calculations yield HOMO and LUMO energies within 0.3 eV of the DFT values, confirming the reliability of the density functional approach for this system [3]. The computational cost of MP2 calculations limits their application to smaller basis sets, but the available results support the DFT predictions.

Solvent effects have been incorporated using the polarizable continuum model (PCM) to assess the influence of solvation on the electronic properties [1] [3]. Calculations in polar solvents (such as dimethyl sulfoxide) show a stabilization of both HOMO and LUMO levels, with a slight reduction in the HOMO-LUMO gap [2]. The dipole moment increases from 3.2 D in the gas phase to 4.5 D in polar solvents, reflecting enhanced polarization [24].

Natural bond orbital analysis provides detailed insight into the bonding characteristics and charge transfer interactions [8] [7]. The analysis reveals that the quinolinone ring system exhibits strong delocalization with significant π-bonding character. The C=O bond shows 85% covalent character with 15% ionic contribution, while the C-Br bond exhibits 65% covalent and 35% ionic character [2] [15].

The quantum chemical calculations also predict the nuclear magnetic resonance (NMR) chemical shifts for comparison with experimental spectra [3]. The calculated ¹³C NMR shifts show excellent correlation with experimental values, with a correlation coefficient of 0.987 [2]. This agreement validates the accuracy of the calculated electronic structure and provides confidence in the theoretical predictions.

XLogP3

2.4

Other CAS

941-91-3

Wikipedia

3-bromo-1-methylquinolin-2(1H)-one

Dates

Last modified: 08-15-2023

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